Lead, triethyl-, phosphate

Description

Properties

CAS No. |

56267-87-9 |

|---|---|

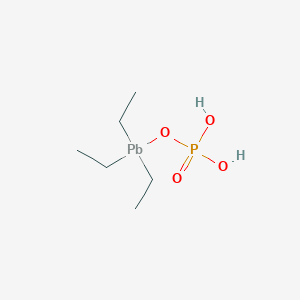

Molecular Formula |

C6H17O4PPb |

Molecular Weight |

391 g/mol |

IUPAC Name |

triethylplumbyl dihydrogen phosphate |

InChI |

InChI=1S/3C2H5.H3O4P.Pb/c3*1-2;1-5(2,3)4;/h3*1H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |

InChI Key |

QITKNUGABLGJGA-UHFFFAOYSA-M |

Canonical SMILES |

CC[Pb](CC)(CC)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead, triethyl-, phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve cooling the mixture to below 10°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus oxychloride is added to ethanol under controlled temperature conditions. The mixture is then stirred and allowed to react, followed by purification processes to obtain the final product .

Chemical Reactions Analysis

Reaction Mechanisms

Triethyl phosphate (TEP, (C₂H₅)₃PO₄) undergoes hydrolysis in aqueous environments through associative mechanisms involving nucleophilic attack by hydroxide ions (OH⁻) or water. Key findings include:

-

Alkaline Hydrolysis : Proceeds via a two-step associative pathway :

-

First Step : Formation of a pentacoordinated intermediate after OH⁻ attacks the phosphorus atom. Activation free energy: ~6–8 kcal/mol.

-

Second Step : Cleavage of the P–O bond to release ethanol. Activation free energy: ~6–11 kcal/mol.

-

-

Acidic Hydrolysis : Involves protonation of the phosphate oxygen, facilitating nucleophilic attack by water. DFT studies reveal dual pathways: SN2 with inversion (SN2eI) and SN2 with retention (SN2eR) , with SN2eI being faster .

Table 1: Hydrolysis Pathways of TEP

| Condition | Mechanism | Activation Energy (kcal/mol) | Key Intermediate |

|---|---|---|---|

| Alkaline | Associative (2-step) | 6–11 | Pentacoordinated PO₄ |

| Acidic | SN2eI/SN2eR | 14–60 (protonated vs. gas phase) | Protonated TEP |

Tetraethyl Lead Degradation Pathways

Tetraethyl lead ((C₂H₅)₄Pb), historically used as a fuel additive, degrades under environmental conditions:

-

Hydrolysis : In water, tetraethyl lead converts to triethyl lead (C₂H₅)₃Pb⁺ with a half-life of 2–5 days (dark conditions) :

-

Photolysis : UV light accelerates degradation, forming inorganic lead species (Pb²⁺) .

Table 2: Degradation Products of Tetraethyl Lead

| Process | Primary Product | Secondary Product | Environmental Impact |

|---|---|---|---|

| Hydrolysis | Triethyl lead ion | Ethanol | Persistent neurotoxic Pb |

| Photolysis | Pb²⁺ (inorganic) | Ethylene | Soil/water contamination |

Compatibility of Lead Alkyls with Phosphate Compounds

While no direct reactions between triethyl lead and phosphate are documented:

-

Coordination Chemistry : Phosphate groups (PO₄³⁻) strongly interact with metal ions like Pb²⁺, forming insoluble salts (e.g., lead phosphate) .

-

Electrolyte Systems : In lithium-ion batteries, TEP-based electrolytes minimize Li⁺–phosphate interactions via polar solvents, suggesting analogous strategies could mitigate Pb²⁺–phosphate precipitation .

Scientific Research Applications

Lead, triethyl-, phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lead, triethyl-, phosphate involves its ability to interact with various molecular targets and pathways. For example, it can act as a flame retardant by forming a protective char layer on the surface of materials, thereby preventing the spread of flames. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes that catalyze phosphate transfer reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Lead Triethyl Phosphate vs. Triethyl Phosphate (TEP, CAS 78-40-0): Structural Difference: Lead triethyl phosphate contains a lead atom, whereas TEP is a triethyl ester of phosphoric acid (C₆H₁₅O₄P) . Toxicity: Lead triethyl phosphate is acutely toxic (poisonous via multiple routes) , while TEP exhibits lower acute toxicity but is implicated in environmental persistence as an organophosphate ester (OPE) . Applications: Lead triethyl phosphate has niche industrial uses (e.g., historical catalysts), whereas TEP is widely used as a solvent, plasticizer, and precursor in membrane fabrication , flame-retardant composites , and chemical sensors .

- Trimethyl Phosphate (TMP) and Tributyl Phosphate (TBP): Physical Properties: TMP (lower molecular weight) and TBP (higher hydrophobicity) differ in boiling points and solubility, affecting their use in solubility models (e.g., supercritical CO₂) and nuclear fuel processing. Environmental Impact: TMP and TBP are less studied in environmental matrices compared to TEP, which is detected in snowmelt (average 746 ng/L) and degradation by-products (e.g., from chlorinated pesticides) .

Toxicity and Regulatory Status

Environmental Behavior

- Lead Triethyl Phosphate: Limited environmental data, but lead compounds are regulated due to bioaccumulation and neurotoxicity .

- TEP: Detected in urban snowmelt (229–1175 ng/L) with primary sources linked to atmospheric deposition . Degrades into CO₂, HCl, and organic by-products under photocatalytic conditions .

Data Tables

Table 1. Physical and Chemical Properties

Table 2. Environmental and Health Risks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.